2-(4-Methyl-5-phenylthiazol-2-yl)acetonitrile
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Overview
Description
2-(4-Methyl-5-phenylthiazol-2-yl)acetonitrile is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-5-phenylthiazol-2-yl)acetonitrile typically involves the formation of the thiazole ring followed by the introduction of the acetonitrile group. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-methyl-5-phenylthiazole with acetonitrile in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-5-phenylthiazol-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines .
Scientific Research Applications
2-(4-Methyl-5-phenylthiazol-2-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-5-phenylthiazol-2-yl)acetonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell signaling .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A basic scaffold found in many natural and synthetic compounds.
Benzothiazole: Known for its antimicrobial and anticancer activities.
2-Aminothiazole: Used in the synthesis of various pharmaceuticals.
Uniqueness
2-(4-Methyl-5-phenylthiazol-2-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with a nitrile group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C12H10N2S |
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Molecular Weight |
214.29 g/mol |
IUPAC Name |
2-(4-methyl-5-phenyl-1,3-thiazol-2-yl)acetonitrile |
InChI |
InChI=1S/C12H10N2S/c1-9-12(10-5-3-2-4-6-10)15-11(14-9)7-8-13/h2-6H,7H2,1H3 |
InChI Key |
ATVCXDCDOKQKCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)CC#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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